Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is a synthetic organic compound that belongs to the class of imidodicarbonates. This compound is characterized by its unique molecular structure, which includes tert-butyl groups and a hydroxybutyl moiety. It is primarily utilized in chemical synthesis and research applications due to its reactivity and functional properties.
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate can be sourced from various chemical suppliers and manufacturers specializing in organic compounds. It is often produced through specific synthetic routes in laboratory settings or industrial chemical production facilities.
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is classified as an imidodicarbonate compound. Its molecular formula is , and it features both carbonyl and hydroxy functional groups, which contribute to its chemical reactivity and potential applications in organic synthesis.
The synthesis of Di-tert-butyl (4-hydroxybutyl)imidodicarbonate typically involves the reaction of di-tert-butyl dicarbonate with 4-hydroxybutylamine. This reaction can be facilitated under controlled conditions, often using solvents such as dichloromethane or acetonitrile, and may require the presence of a catalyst to enhance the reaction rate.
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate has a complex molecular structure that includes:
The structural formula can be represented as:
CC(C)(C)N(=O)C(=O)OC(C)(C)C(C)O
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate can participate in various chemical reactions typical for imidodicarbonates, including:
The mechanism of action for Di-tert-butyl (4-hydroxybutyl)imidodicarbonate primarily involves its role as a reagent in organic synthesis. The compound's reactivity allows it to serve as a carbon source or functional group donor in various transformations.
Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is primarily used in scientific research for:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: